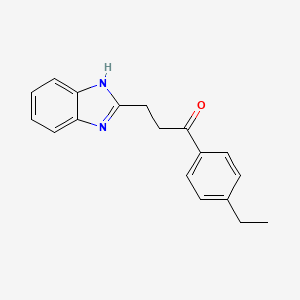
3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for antitumor agents. It has also been shown to inhibit the production of reactive oxygen species, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and antimicrobial activities make it an attractive candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of new drugs based on this compound.
Orientations Futures
There are several future directions for the study of 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one. One area of interest is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Another area of research is the study of the compound's potential as a diagnostic tool. Studies have shown that it exhibits fluorescent properties, which may make it useful for imaging applications.
Finally, the compound's potential as a pesticide should be further explored. Studies have shown that it exhibits insecticidal activity against various pests, including mosquitoes and fruit flies. Further studies are needed to fully understand its mode of action and to identify potential targets for pest control.
Méthodes De Synthèse
The synthesis of 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one has been described in the literature. One method involves the reaction of 2-aminobenzimidazole with 4-ethylacetophenone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one has been studied for its potential applications in various scientific research fields. One area of interest is its antitumor activity. Studies have shown that the compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumor cells in animal models.
Another area of research is the compound's antimicrobial activity. Studies have shown that it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-13-7-9-14(10-8-13)17(21)11-12-18-19-15-5-3-4-6-16(15)20-18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGGQUQFMBSSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
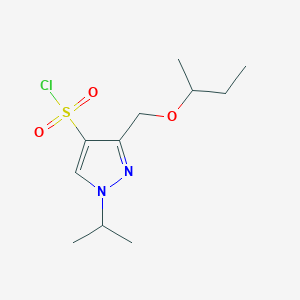
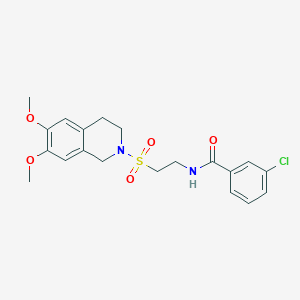

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
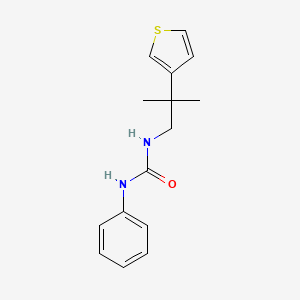
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)
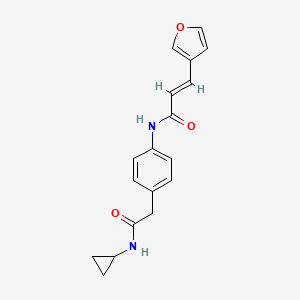
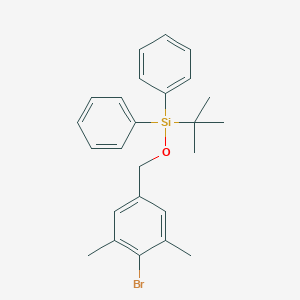
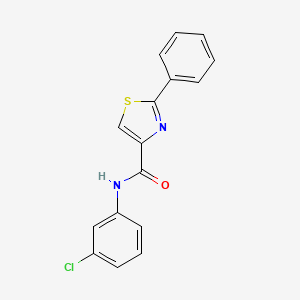

![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)